2-Chloro-1-(4-methylphenyl)-1-Propanone

Vue d'ensemble

Description

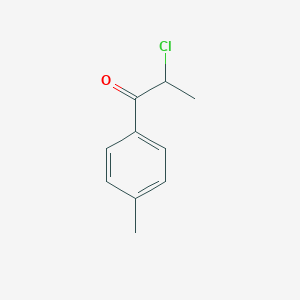

2-Chloro-1-(4-methylphenyl)-1-Propanone is an organic compound with the molecular formula C10H11ClO. It is a chlorinated ketone that features a chloro group and a methylphenyl group attached to a propanone backbone. This compound is of interest in various chemical and industrial applications due to its unique reactivity and structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-methylphenyl)-1-Propanone typically involves a Friedel-Crafts acylation reaction. One common method is the reaction of 4-methylacetophenone with thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to yield the desired chlorinated ketone .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reaction but is optimized for large-scale production with considerations for safety, efficiency, and waste management .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1-(4-methylphenyl)-1-Propanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at moderate temperatures.

Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.

Major Products Formed

Nucleophilic Substitution: Produces substituted derivatives such as amines or thioethers.

Reduction: Yields the corresponding alcohol.

Oxidation: Results in the formation of carboxylic acids or other oxidized derivatives.

Applications De Recherche Scientifique

Synthetic Applications

1. Intermediate in Drug Synthesis

One of the primary applications of 2-Chloro-1-(4-methylphenyl)-1-propanone is as an intermediate in the synthesis of Mephedrone Hydrochloride, a synthetic stimulant related to cathinones and methcathinones. Mephedrone has gained popularity due to its psychoactive effects, which are comparable to those of MDMA and methylone . The synthesis process typically involves the reaction of 2-Chloropropionamide with toluene, yielding the desired compound in significant yields .

2. Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can participate in various reactions, including nucleophilic substitutions and carbon chain elongation processes. Research has demonstrated its utility in synthesizing ω-chloroalkyl aryl ketones through C–C bond cleavage under mild conditions, achieving moderate to excellent yields . This versatility makes it valuable for developing new compounds in medicinal chemistry.

Case Study 1: Synthesis of Mephedrone

A detailed study on the synthesis of Mephedrone highlighted the efficiency of using this compound as a precursor. The study outlined the reaction conditions necessary for optimal yield and purity, emphasizing the importance of controlling reaction parameters such as temperature and solvent choice .

Case Study 2: Reaction Mechanisms

Research into the reaction mechanisms involving this compound has provided insights into its reactivity patterns. A study demonstrated how variations in substituents on the aromatic ring could influence reaction outcomes, thus guiding chemists in designing more effective synthetic routes for complex molecules .

Comparative Analysis of Synthetic Routes

| Synthesis Method | Yield (%) | Conditions | Notes |

|---|---|---|---|

| Reaction with Toluene | Up to 90% | Mild conditions | Efficient for producing Mephedrone |

| C–C Bond Cleavage | Moderate to Excellent | Metal-free conditions | Versatile for various aryl ketones |

| Nucleophilic Substitution | Variable | Depends on nucleophile used | Useful for introducing functional groups |

Mécanisme D'action

The mechanism of action of 2-Chloro-1-(4-methylphenyl)-1-Propanone involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The compound’s reactivity is influenced by the electronic effects of the chloro and methylphenyl groups, which modulate its chemical behavior .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-1-phenyl-1-Propanone: Lacks the methyl group on the phenyl ring, resulting in different reactivity and properties.

4-Methylacetophenone: Lacks the chloro group, affecting its chemical behavior and applications.

1-(4-Methylphenyl)-2-propanone: Lacks the chloro group, leading to different reactivity patterns.

Uniqueness

2-Chloro-1-(4-methylphenyl)-1-Propanone is unique due to the presence of both a chloro group and a methylphenyl group, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and industrial applications .

Activité Biologique

2-Chloro-1-(4-methylphenyl)-1-propanone, also known as 2-Chloro-4'-methylpropiophenone, is an organic compound with the molecular formula C10H11ClO and CAS number 69673-92-3. This compound has garnered attention due to its potential biological activities and applications in various fields, particularly in medicinal chemistry and synthetic organic chemistry.

The compound appears as a brown crystalline powder with the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 182.647 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 267.8 ± 15.0 °C |

| Flash Point | 138.4 ± 11.5 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular pathways. It is known to act as an intermediate in the synthesis of Mephedrone, a stimulant drug related to cathinone and methcathinone, which exhibit psychoactive effects .

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antimicrobial Activity : The compound has shown potential antibacterial properties, making it a candidate for further studies in combating bacterial infections .

- Anticancer Activity : Preliminary studies suggest that it may inhibit certain cancer cell lines by interfering with specific signaling pathways, although detailed mechanisms remain to be fully elucidated .

- Toxicological Studies : Evaluations have indicated a no observed adverse effect level (NOAEL) of 75 mg/kg bw/day for reproductive toxicity in animal models, highlighting the need for cautious handling due to potential toxicity at higher doses .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Antibacterial Studies : A study conducted on various bacterial strains demonstrated that derivatives of this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria .

- Anticancer Research : In vitro assays indicated that compounds similar to this compound could induce apoptosis in cancer cells through the inhibition of the PI3K/Akt signaling pathway, suggesting its potential as an anticancer agent .

- Toxicological Assessments : Toxicity studies revealed that exposure to high doses resulted in significant histopathological changes in organs such as the spleen and liver, indicating potential systemic toxicity .

Summary of Findings

| Activity Type | Findings |

|---|---|

| Antibacterial | Significant activity against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines via PI3K inhibition |

| Toxicity | NOAEL of 75 mg/kg bw/day; potential reproductive toxicity observed |

Propriétés

IUPAC Name |

2-chloro-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMPEHALQVCQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397589 | |

| Record name | 2-Chloro-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69673-92-3 | |

| Record name | 2-Chloro-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Chloro-1-(4-methylphenyl)-1-Propanone in the synthesis of Loxoprofen Sodium?

A1: this compound serves as a crucial intermediate in the synthesis of Loxoprofen Sodium []. The research paper describes a novel synthetic route for Loxoprofen Sodium, a non-steroidal anti-inflammatory drug (NSAID). This process utilizes this compound as a starting point, which undergoes a series of reactions including ketal formation, hydrolysis, bromination, and coupling with other intermediates to ultimately yield Loxoprofen Sodium. This synthetic strategy offers a potentially more efficient and cost-effective approach compared to previous methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.